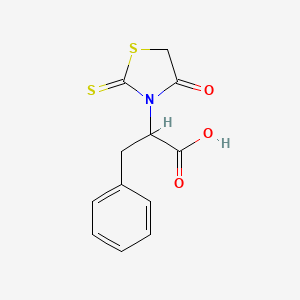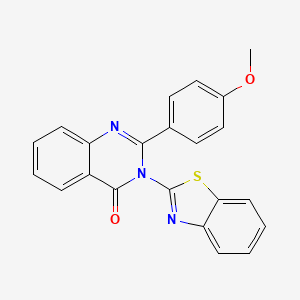
2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazolidinone derivative with a phenylpropanoic acid derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in production .
化学反应分析
Types of Reactions
2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
科学研究应用
2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . The molecular docking studies have identified key interactions with amino acid residues in the enzyme’s active site, contributing to its inhibitory activity .
相似化合物的比较
Similar Compounds
(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid: Another thiazolidinone derivative with similar structural features.
(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid: A compound with a similar core structure but different substituents.
Uniqueness
2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylpropanoic acid moiety contributes to its potential therapeutic applications and differentiates it from other thiazolidinone derivatives .
属性
分子式 |
C12H11NO3S2 |
|---|---|
分子量 |
281.4 g/mol |
IUPAC 名称 |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H11NO3S2/c14-10-7-18-12(17)13(10)9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) |
InChI 键 |
UYEXYXVZQPTYSV-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=S)S1)C(CC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B10884378.png)
![2-(4-Methylphenoxy)-1-[4-(4-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10884393.png)
![1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10884397.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884402.png)
![N-benzyl-N-ethyl-1-[(3-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B10884414.png)
![7-(3-methylthiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10884415.png)
![2-[1-(4-Bromobenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10884423.png)
![(2-Fluorophenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B10884430.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884432.png)
![4-(3-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid](/img/structure/B10884440.png)
![2-[(2-chlorophenyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10884445.png)
![(3,4-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884460.png)
![1(3H)-Isobenzofuranone, 3-[2-(2-hydroxy-5-nitrophenyl)-2-oxoethyl]-](/img/structure/B10884471.png)

